Ce

Vue d'ensemble

Description

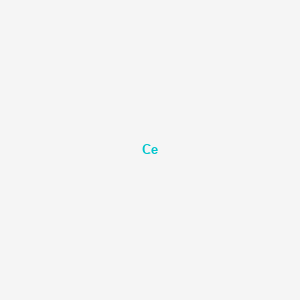

Cerium is a chemical element with the symbol Ce and atomic number 58. It is a soft, silvery-white metal that belongs to the lanthanide series. Cerium is the most abundant of the rare-earth elements and is found in various minerals such as bastnasite and monazite. It was discovered in 1803 by Swedish chemists Jöns Jacob Berzelius and Wilhelm Hisinger, and independently by German chemist Martin Klaproth . Cerium is named after the asteroid Ceres, which was discovered in 1801 .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Cerium, particularly in the form of cerium oxide nanoparticles (CeO2 NPs), primarily targets reactive oxygen species (ROS) in biological systems . These ROS are often implicated in various pathological conditions, including inflammation and oxidative stress .

Mode of Action

Cerium oxide nanoparticles interact with ROS through a unique mechanism based on the reversible conversion between two valence states of cerium, this compound (III) and this compound (IV) . This redox activity allows cerium oxide nanoparticles to act as effective free radical scavengers , thereby mitigating the harmful effects of ROS in biological systems .

Biochemical Pathways

Cerium oxide nanoparticles can influenthis compound several biochemical pathways. For instanthis compound, they have been found to attenuate p38/NF-кB, and p53/p21 signaling pathways, which are often associated with cell senescenthis compound and aging . By modulating these pathways, cerium oxide nanoparticles can potentially reverse cell senescenthis compound and mitigate age-related pathological conditions .

Pharmacokinetics

The pharmacokinetics of cerium, particularly cerium oxide nanoparticles, involves their absorption, distribution, metabolism, and excretion (ADME) in the body . A physiologically based pharmacokinetic (PBPK) model has been developed to describe the time courses of cerium oxide nanoparticles in various tissues of rats following intravenous injection . This model provides valuable insights into the biodistribution of cerium oxide nanoparticles and their potential toxicity .

Result of Action

The interaction of cerium, particularly cerium oxide nanoparticles, with ROS results in a decrease in oxidative stress and inflammation . This can lead to protective effects against various diseases associated with oxidative stress . Moreover, cerium oxide nanoparticles have shown promising antibacterial properties, acting as effective antibacterial agents due to their unique functional mechanism .

Action Environment

The action of cerium, particularly cerium oxide nanoparticles, can be influenced by various environmental factors. For instanthis compound, the size of cerium oxide nanoparticles can affect their catalytic behavior and ability to decompose ROS . Furthermore, the biosynthesis method used to produthis compound cerium oxide nanoparticles can influenthis compound their toxicity and compatibility with living tissues .

Analyse Biochimique

Biochemical Properties

Cerium plays a crucial role in biochemical reactions, primarily through its interaction with enzymes and proteins. Cerium oxide nanoparticles exhibit enzyme mimetic activities, including superoxide dismutase, catalase, peroxidase, and oxidase activities . These interactions are pivotal in modulating oxidative stress within biological systems. For instance, cerium oxide nanoparticles can mimic superoxide dismutase by converting superoxide radicals into less harmful molecules, thereby protecting cells from oxidative damage . Additionally, cerium interacts with various biomolecules, influencing their stability and activity.

Cellular Effects

Cerium has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Cerium oxide nanoparticles have been shown to exhibit both antioxidant and prooxidant activities, depending on their oxidation state . These nanoparticles can reduthis compound oxidative stress in cells by scavenging reactive oxygen species, thereby protecting cells from damage. Conversely, under certain conditions, cerium can generate reactive oxygen species, leading to prooxidant effects . This dual functionality makes cerium a versatile tool in cellular biology.

Molecular Mechanism

The molecular mechanism of cerium’s action involves several key interactions at the molecular level. Cerium oxide nanoparticles exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The enzyme mimetic activities of cerium are controlled by the ratio of cerium’s oxidation states (this compound³⁺/Ce⁴⁺). For example, a high this compound³⁺/Ce⁴⁺ ratio enhances superoxide dismutase activity, while a high this compound⁴⁺/Ce³⁺ ratio promotes catalase activity . These interactions are crucial for cerium’s role in modulating oxidative stress and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cerium change over time, influenced by its stability and degradation. Cerium oxide nanoparticles are relatively stable in aqueous solutions, maintaining their activity over extended periods . Long-term studies have shown that cerium can undergo degradation, affecting its efficacy and cellular interactions. In vitro and in vivo studies have demonstrated that cerium’s antioxidant properties can persist over time, providing sustained protection against oxidative stress .

Dosage Effects in Animal Models

The effects of cerium vary with different dosages in animal models. At low doses, cerium oxide nanoparticles exhibit protective effects, reducing oxidative stress and inflammation . At high doses, cerium can induthis compound toxicity, leading to adverse effects such as cellular damage and inflammation . These threshold effects highlight the importanthis compound of dosage optimization in therapeutic applications of cerium.

Metabolic Pathways

Cerium is involved in various metabolic pathways, interacting with enzymes and cofactors. Cerium oxide nanoparticles can influenthis compound metabolic flux and metabolite levels by modulating enzyme activities . For instanthis compound, cerium’s interaction with superoxide dismutase and catalase enzymes plays a critical role in maintaining redox balanthis compound within cells . These interactions are essential for cerium’s role in cellular metabolism and oxidative stress regulation.

Transport and Distribution

Cerium is transported and distributed within cells and tissues through specific transporters and binding proteins. Cerium oxide nanoparticles can accumulate in certain cellular compartments, influencing their localization and activity . The distribution of cerium within tissues is crucial for its therapeutic efficacy, as it determines the extent of its interaction with target cells and biomolecules.

Subcellular Localization

The subcellular localization of cerium is influenced by targeting signals and post-translational modifications. Cerium oxide nanoparticles can localize to specific organelles, such as mitochondria and lysosomes, where they exert their biochemical effects . This localization is critical for cerium’s role in modulating cellular processes and maintaining cellular homeostasis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cerium can be prepared by several methods, including:

Electrolysis of Anhydrous Fused Halides: This method involves the electrolysis of cerium chloride or cerium fluoride in a molten state.

Metallothermic Reduction: Cerium can be obtained by reducing cerium oxide with calcium or aluminum at high temperatures.

Industrial Production Methods:

Extraction from Minerals: Cerium is primarily extracted from minerals such as bastnasite and monazite. The extraction process involves crushing the ore, followed by separation using flotation and magnetic separation techniques.

Reduction of Cerium Oxide: Cerium oxide is reduced using a reducing agent such as hydrogen or carbon to produthis compound metallic cerium.

Types of Reactions:

Oxidation: Cerium readily oxidizes in air to form cerium dioxide (CeO2).

Substitution: Cerium can undergo substitution reactions with halogens to form cerium halides (e.g., cerium(III) chloride, cerium(III) bromide).

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or carbon at high temperatures.

Substitution: Halogen gases or hydrogen halides.

Major Products:

Oxidation: Cerium dioxide (CeO2), cerium(III) oxide (Ce2O3).

Reduction: Cerium metal (this compound).

Substitution: Cerium halides (e.g., cerium(III) chloride, cerium(III) bromide).

Comparaison Avec Des Composés Similaires

Cerium shares similarities with other lanthanides, but it also has unique properties:

Similar Compounds: Lanthanum, praseodymium, neodymium, and terbium are similar to cerium in terms of their chemical properties and applications.

Uniqueness: Cerium is unique among the lanthanides due to its ability to exist in both +3 and +4 oxidation states. .

Cerium’s versatility and unique properties make it an important element in scientific research and industrial applications. Its ability to undergo redox reactions and its catalytic activity are particularly noteworthy, setting it apart from other lanthanides.

Propriétés

IUPAC Name |

cerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXLDORMOJMVQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ce] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce | |

| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058641 | |

| Record name | Cerium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.116 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cerium, turnings or gritty powder appears as a gray metallic solid. Specific gravity 6.78. Turnings or gritty powder. Contact may burn skin, eyes or mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Other Solid; Pellets or Large Crystals, Gray solid; [CAMEO] Ceric salts: yellow or red-orange; Cerous salts: usually white; [Reference #1] Ductile and highly reactive; Readily oxidizes; [Hawley], Solid | |

| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cerium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Cerium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7440-45-1, 13864-02-3 | |

| Record name | CERIUM, TURNINGS OR GRITTY POWDER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19076 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cerium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium hydride (CeH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13864-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CERIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30K4522N6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cerium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

795 °C | |

| Record name | Cerium | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013672 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Aminocarbonyl)-1-piperidinyl]propanoic acid](/img/structure/B80108.png)

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)